molecular formula C11H17ClN4O2 B4568208 5-chloro-4-(3-morpholin-4-ylpropylamino)-1H-pyridazin-6-one

5-chloro-4-(3-morpholin-4-ylpropylamino)-1H-pyridazin-6-one

Cat. No.: B4568208
M. Wt: 272.73 g/mol
InChI Key: IUVXNTGULXQFNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-4-(3-morpholin-4-ylpropylamino)-1H-pyridazin-6-one: is a synthetic organic compound that belongs to the class of pyridazinones. This compound is characterized by the presence of a chloro group at the 5th position, a morpholin-4-ylpropylamino group at the 4th position, and a pyridazin-6-one core structure. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Scientific Research Applications

5-chloro-4-(3-morpholin-4-ylpropylamino)-1H-pyridazin-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-(3-morpholin-4-ylpropylamino)-1H-pyridazin-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Morpholin-4-ylpropylamino Group: This step involves the nucleophilic substitution reaction where the morpholin-4-ylpropylamine is reacted with the chloro-substituted pyridazinone under suitable conditions, such as in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-(3-morpholin-4-ylpropylamino)-1H-pyridazin-6-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding pyridazinone oxides.

    Reduction: Formation of reduced pyridazinone derivatives.

    Substitution: Formation of substituted pyridazinone derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5-chloro-4-(3-morpholin-4-ylpropylamino)-1H-pyridazin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    4-(3-morpholin-4-ylpropylamino)-1H-pyridazin-6-one: Lacks the chloro group at the 5th position.

    5-chloro-4-(3-piperidin-4-ylpropylamino)-1H-pyridazin-6-one: Contains a piperidin-4-ylpropylamino group instead of a morpholin-4-ylpropylamino group.

Uniqueness

5-chloro-4-(3-morpholin-4-ylpropylamino)-1H-pyridazin-6-one is unique due to the presence of both the chloro group and the morpholin-4-ylpropylamino group, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

5-chloro-4-(3-morpholin-4-ylpropylamino)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4O2/c12-10-9(8-14-15-11(10)17)13-2-1-3-16-4-6-18-7-5-16/h8H,1-7H2,(H2,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVXNTGULXQFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=C(C(=O)NN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-4-(3-morpholin-4-ylpropylamino)-1H-pyridazin-6-one
Reactant of Route 2
Reactant of Route 2
5-chloro-4-(3-morpholin-4-ylpropylamino)-1H-pyridazin-6-one
Reactant of Route 3
Reactant of Route 3
5-chloro-4-(3-morpholin-4-ylpropylamino)-1H-pyridazin-6-one
Reactant of Route 4
Reactant of Route 4
5-chloro-4-(3-morpholin-4-ylpropylamino)-1H-pyridazin-6-one
Reactant of Route 5
Reactant of Route 5
5-chloro-4-(3-morpholin-4-ylpropylamino)-1H-pyridazin-6-one
Reactant of Route 6
5-chloro-4-(3-morpholin-4-ylpropylamino)-1H-pyridazin-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.